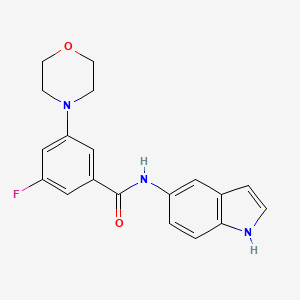
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide is a compound belonging to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond. This compound is known for targeting mitogen-activated protein kinase 14 (MAPK14), making it significant in various biochemical pathways .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the indole, fluoro, and morpholine moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in signaling pathways.
Medicine: Due to its ability to inhibit MAPK14, it is researched for potential therapeutic applications in diseases where this kinase is implicated, such as cancer and inflammatory disorders.
Wirkmechanismus
The primary mechanism of action of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide involves the inhibition of mitogen-activated protein kinase 14 (MAPK14). This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting MAPK14, the compound can modulate various signaling pathways, leading to reduced inflammation and potentially inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide can be compared with other phenylmorpholines and indole derivatives:
The uniqueness of this compound lies in its specific targeting of MAPK14, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C19H18FN3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-fluoro-N-(1H-indol-5-yl)-5-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-9-14(11-17(12-15)23-5-7-25-8-6-23)19(24)22-16-1-2-18-13(10-16)3-4-21-18/h1-4,9-12,21H,5-8H2,(H,22,24) |
InChI-Schlüssel |
VMLSXFMXUNVCSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


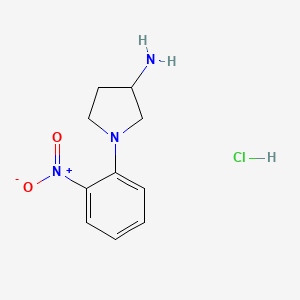
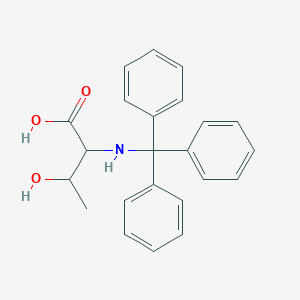
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)

![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)
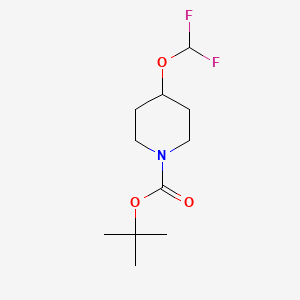
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
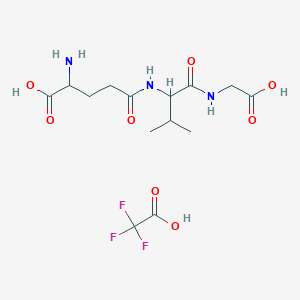
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
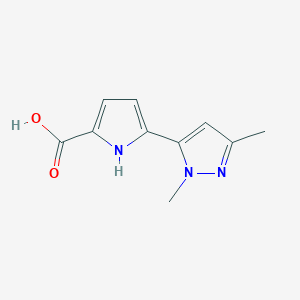
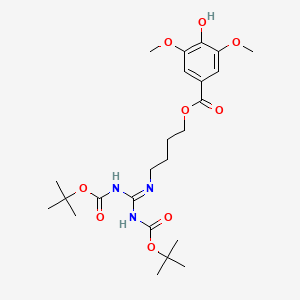
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

